N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest in the field of medicinal chemistry due to its potential biological activity .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学研究应用
PARP 抑制剂的发现
N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺与研究其对参与 DNA 修复的酶聚 (ADP-核糖) 聚合酶 (PARP) 的抑制效应的化合物密切相关。含环胺的苯并咪唑甲酰胺 PARP 抑制剂(包括 ABT-888)的发展突出了其在癌症治疗中的治疗潜力。这些化合物在酶抑制和细胞效力方面显示出显着的功效,表明 N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺类似物在肿瘤学中具有广阔的前景 (Penning 等,2009)。
苯并咪唑甲酰胺 PARP 抑制剂的优化
苯基取代苯并咪唑甲酰胺 PARP 抑制剂的进一步优化导致了识别出对 PARP-1 酶具有高活性的化合物,以 A-966492 为例。这种优化强调了结构修饰在增强生物活性和生物利用度方面的重要性,为探索 N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺衍生物的治疗潜力提供了框架 (Penning 等,2010)。
二氢乳清酸脱氢酶的抑制
异恶唑衍生物(包括那些结构上与 N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺相关的衍生物)已证明对二氢乳清酸脱氢酶(一种对嘧啶合成至关重要的酶)具有抑制作用。这种抑制对于开发免疫抑制剂和抗风湿药物至关重要,表明其在自身免疫性疾病中的潜在应用 (Knecht 和 Löffler,1998)。
异恶唑衍生物的合成和表征
与 N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺密切相关的异恶唑氨基酯的结构阐明提供了对异恶唑衍生物对生物活性的空间和电子影响的宝贵见解。此类研究是设计具有增强特异性和疗效的分子进行治疗应用的基础 (Smith 等,1991)。
异恶唑烷的铜催化合成
通过羟胺的铜催化氨基氧化合成异恶唑烷的创新突显了异恶唑和吡咯烷衍生物在有机合成和药物发现中的多功能性。这些方法能够有效地生成具有潜在生物活性的复杂分子,为 N-((1-苯基吡咯烷-2-基)甲基)异恶唑-5-甲酰胺类似物的新应用铺平了道路 (Karyakarte 等,2012)。
未来方向
The future directions in the study of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” and similar compounds could involve the development of alternate metal-free synthetic routes . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exert a variety of effects, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide . .
属性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXJZBPOWMXCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。